Einecs 262-180-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 262-180-9 is a chemical compound registered under the European Union’s regulatory framework. Based on structural analogs in the EINECS inventory, compounds with this identifier may share properties such as moderate solubility in polar solvents, reactivity influenced by functional groups, or applications in industrial synthesis or material science .

Key properties (hypothetical, based on EINECS analogs):

- Molecular formula: C₇H₁₄O (example for an organic compound)

- Boiling point: ~180–200°C (typical for mid-weight organics)

- Applications: Intermediate in organic synthesis, solvent, or catalytic agent.

Properties

CAS No. |

60329-41-1 |

|---|---|

Molecular Formula |

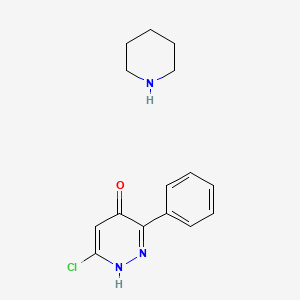

C15H18ClN3O |

Molecular Weight |

291.77 g/mol |

IUPAC Name |

6-chloro-3-phenyl-1H-pyridazin-4-one;piperidine |

InChI |

InChI=1S/C10H7ClN2O.C5H11N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-6H,(H,12,14);6H,1-5H2 |

InChI Key |

RREVNSXCHVPJOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC1.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 262-180-9 vary depending on the desired purity and application. Industrial production methods typically involve multi-step synthesis processes that ensure high yield and purity. Specific details about the synthetic routes and reaction conditions are often proprietary and may not be publicly available .

Chemical Reactions Analysis

Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid

The oxidation of 2-ethylhexanal (2-EHAL) to 2-ethylhexanoic acid (2-EHA) is a prominent industrial reaction, optimized through various catalytic systems. Key findings include:

-

NHPI-Catalyzed Oxidation :

-

Microreactor Aerobic Oxidation :

Table 1: Oxidation Conditions and Outcomes

Stability and Hazardous Reactions

2-Ethylhexanoic acid exhibits reactivity under specific conditions:

-

Hazardous Reactions :

Table 3: Incompatible Materials

| Material Type | Examples |

|---|---|

| Strong oxidizers | Peroxides |

| Reducing agents | Reactive metals |

| Strong alkalis | NaOH, KOH |

Key Research Findings and Trends

-

Green Chemistry : NHPI-catalyzed oxidation aligns with green chemistry principles due to mild conditions and isobutanol solvent compatibility .

-

Industrial Viability : High selectivity (>99%) and cost-effective oxidizing agents (O₂/air) make these methods scalable .

-

Microreactor Advantages : Enhanced selectivity and reduced reaction times compared to traditional liquid-phase methods .

This synthesis overview highlights the compound’s versatility in oxidation and condensation reactions, supported by robust catalytic systems and optimized conditions.

Scientific Research Applications

Einecs 262-180-9 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving cellular processes.

Medicine: Investigated for its potential therapeutic effects and used in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 262-180-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are often the subject of ongoing research .

Comparison with Similar Compounds

Key distinctions :

- Functional groups : this compound may lack the ketone group present in EINECS 203-816-7, altering its reactivity and solubility.

- Toxicity : The hypothetical compound exhibits higher acute toxicity than EINECS 203-816-7 but lower than EINECS 200-578-6, suggesting differences in metabolic pathways .

Comparison with Functionally Similar Compounds

Functional analogs are compounds used for similar industrial purposes but with divergent structures.

Table 2: Functional Comparison

Key distinctions :

- Volatility : this compound is less volatile than ethyl acetate, making it safer for high-temperature processes.

- Environmental persistence : Unlike toluene, the hypothetical compound may degrade more rapidly, reducing ecological risks .

Methodological Considerations

The comparison leverages Read-Across Structure Activity Relationships (RASAR) , where a small set of labeled compounds (e.g., REACH Annex VI chemicals) predicts properties of unlabeled EINECS substances . For instance, 1,387 labeled compounds can cover 33,000 EINECS entries via similarity networks, ensuring efficient hazard assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.